2-Hydroxymethyl-Loratadin

Übersicht

Beschreibung

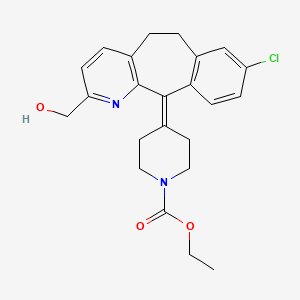

2-Hydroxymethyl Loratadine is a derivative of Loratadine . It is an impurity found in Loratadine syrup formulations . It belongs to the Loratadine API family . Its molecular formula is C23H25ClN2O3 and it has a molecular weight of 412.91 .

Synthesis Analysis

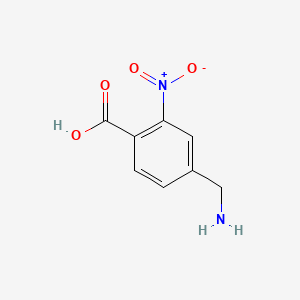

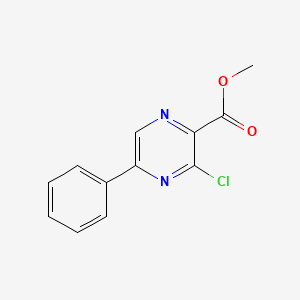

The synthesis of 2-Hydroxymethyl Loratadine involves the substitution of the pyridine moiety of Loratadine . The process includes the conversion of Loratadine into the N-oxide and then into the N-methoxypyridinium salt. The attack of cyanide ion produces a mixture of the corresponding nitriles, in which the 2-isomer predominates .

Molecular Structure Analysis

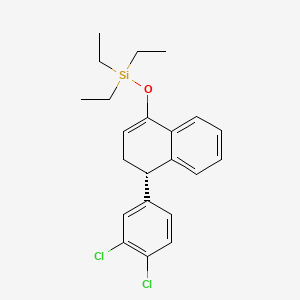

The molecular structure of 2-Hydroxymethyl Loratadine is characterized by its molecular formula C23H25ClN2O3 . It has a monoisotopic mass of 412.155365 Da .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Hydroxymethyl Loratadine include the conversion of Loratadine into the N-oxide and then into the N-methoxypyridinium salt. The attack of cyanide ion produces a mixture of the corresponding nitriles .

Physical and Chemical Properties Analysis

2-Hydroxymethyl Loratadine has a molecular weight of 412.91 . Its molecular formula is C23H25ClN2O3 .

Wissenschaftliche Forschungsanwendungen

Verbesserte Löslichkeit und Auflösungsgeschwindigkeit

2-Hydroxymethyl-Loratadin: wurde auf sein Potenzial zur Steigerung der Löslichkeit und Auflösungsgeschwindigkeit in pharmazeutischen Formulierungen untersucht. Durch die Herstellung von Cokristallen mit Oxalsäure haben Forscher die intrinsische Auflösungsgeschwindigkeit (IDR) von Loratadin verbessert, was für orale Darreichungsformen von Vorteil ist .

Management von allergischen Reaktionen

Als Derivat von Loratadin, einem bekannten Antihistaminikum, kann this compound zur Behandlung von allergischen Reaktionen eingesetzt werden. Es zielt auf den H1-Histaminrezeptor ab, der an Allergiesymptomen wie Niesen, Juckreiz und Nesselsucht beteiligt ist .

Pharmazeutische Cokristallisation

Die Verbindung findet Anwendung in der Cokristallisation, einer Technik zur Verbesserung der physikalisch-chemischen Eigenschaften von pharmazeutischen Wirkstoffen (APIs). Dazu gehört die Verbesserung der Festkörperstabilität, Löslichkeit und mechanischen Eigenschaften .

Synthese von Antiallergika

This compound kann im Rahmen der Entwicklung neuer Antiallergika synthetisiert werden. Seine semi-starre Konformation trägt zu einer starken therapeutischen Wirkung bei, mit weniger Nebenwirkungen im Vergleich zu Antihistaminika der ersten Generation .

Verbesserung der Bioverfügbarkeit von Arzneimitteln

Die Verbesserung der Bioverfügbarkeit von Arzneimitteln ist eine große Herausforderung in der pharmazeutischen Wissenschaft. Die verbesserte Löslichkeit von this compound kann zu einer besseren Bioverfügbarkeit führen und eine effizientere Aufnahme in den systemischen Kreislauf gewährleisten .

Moderne Arzneimittelabgabesysteme

Die verbesserte Löslichkeit und Stabilität der Verbindung machen sie für die Einarbeitung in moderne Arzneimittelabgabesysteme geeignet. Diese Systeme zielen darauf ab, die Abgabe und Wirksamkeit von Arzneimitteln zu optimieren, was möglicherweise die Dosierhäufigkeit und Nebenwirkungen reduziert .

Wirkmechanismus

Target of Action

2-Hydroxymethyl Loratadine, like Loratadine, is a second-generation antihistamine . Its primary targets are peripheral H1 receptors . These receptors play a crucial role in allergic reactions, and blocking them can help manage symptoms of allergic rhinitis .

Mode of Action

2-Hydroxymethyl Loratadine competes with free histamine for binding sites on H1 receptors . By binding to these receptors, it prevents histamine from exerting its effects, thereby alleviating allergy symptoms . , which results in a lack of CNS depressant effects such as drowsiness, sedation, and impaired psychomotor function.

Biochemical Pathways

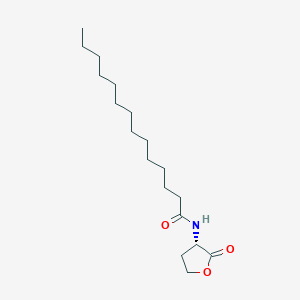

Loratadine is extensively metabolized to desloratadine by decarboethoxylation and subsequent oxidation and conjugation with glucuronic acid in vivo . The hydroxylated metabolites of Loratadine, including 2-Hydroxymethyl Loratadine, are also active because of their ability to inhibit binding of pyrilamine to brain H1 receptors . They also have a tendency for distributing to specific immune-regulatory tissues .

Pharmacokinetics

Loratadine is rapidly absorbed and achieves peak plasma concentration in 1-2 hours, while its main metabolite achieves peak plasma concentration in 3-4 hours . The body’s exposure to active metabolites, such as 2-Hydroxymethyl Loratadine, is much higher than to the prodrug with Loratadine .

Result of Action

The binding of 2-Hydroxymethyl Loratadine to H1 receptors blocks the action of endogenous histamine, leading to temporary relief of the negative symptoms brought on by histamine, such as nasal congestion and watery eyes .

Action Environment

The formation of 2-Hydroxymethyl Loratadine has been described to result from a redox process of the drug with other formulation components . Accelerated degradation experiments showed the formation of this compound in the syrup, dependent on the presence of air, and eventually related to the in situ generation of formaldehyde . This suggests that environmental factors such as oxygen levels and the presence of other compounds in the formulation can influence the action, efficacy, and stability of 2-Hydroxymethyl Loratadine.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-Hydroxymethyl Loratadine plays a significant role in biochemical reactions, particularly in its interaction with histamine receptors. It is known to bind to histamine H1 receptors, thereby inhibiting the action of histamine and providing relief from allergic symptoms . Additionally, it interacts with various enzymes, including cytochrome P450 isoforms such as CYP3A4 and CYP2D6, which are involved in its metabolism . These interactions are crucial for its pharmacokinetic properties and therapeutic efficacy.

Cellular Effects

2-Hydroxymethyl Loratadine exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those related to inflammation and immune response. For instance, it can modulate the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines . Additionally, it affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels .

Molecular Mechanism

The molecular mechanism of 2-Hydroxymethyl Loratadine involves its binding interactions with histamine H1 receptors and cytochrome P450 enzymes. By binding to histamine H1 receptors, it prevents histamine from exerting its effects, thereby reducing allergic symptoms . Furthermore, its interaction with cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, leads to its metabolism into active metabolites, which contribute to its therapeutic effects . These interactions also influence the expression of genes involved in drug metabolism and detoxification.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydroxymethyl Loratadine have been observed to change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity . These effects are particularly evident in in vitro and in vivo studies, where prolonged exposure to the compound can result in significant changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 2-Hydroxymethyl Loratadine vary with different dosages in animal models. At low doses, the compound has been shown to provide therapeutic benefits, such as reducing allergic symptoms and inflammation . At higher doses, it can lead to toxic or adverse effects, including liver toxicity and alterations in enzyme activity . These threshold effects highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

2-Hydroxymethyl Loratadine is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes extensive first-pass metabolism in the liver, where it is converted into active metabolites such as desloratadine . These metabolic pathways involve various enzymes, including CYP3A4 and CYP2D6, which play a crucial role in the biotransformation of the compound . The metabolism of 2-Hydroxymethyl Loratadine also affects metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the organism.

Transport and Distribution

The transport and distribution of 2-Hydroxymethyl Loratadine within cells and tissues are mediated by various transporters and binding proteins. The compound is known to be widely distributed in tissues such as the liver, spleen, thymus, heart, adrenal glands, and pituitary gland . Its distribution is influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions are crucial for its therapeutic efficacy and pharmacokinetic properties.

Subcellular Localization

The subcellular localization of 2-Hydroxymethyl Loratadine is an important factor in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cellular components, including enzymes and receptors . Additionally, it can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . These localization mechanisms are essential for its therapeutic effects and its role in cellular processes.

Eigenschaften

IUPAC Name |

ethyl 4-[13-chloro-5-(hydroxymethyl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN2O3/c1-2-29-23(28)26-11-9-15(10-12-26)21-20-8-6-18(24)13-17(20)4-3-16-5-7-19(14-27)25-22(16)21/h5-8,13,27H,2-4,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEULJRKHVVHLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=C(C=C4)CO)C=C(C=C3)Cl)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652608 | |

| Record name | Ethyl 4-[8-chloro-2-(hydroxymethyl)-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609806-39-5 | |

| Record name | 2-Hydroxymethyl loratadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0609806395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-[8-chloro-2-(hydroxymethyl)-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYMETHYL LORATADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST4DXF8D32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine](/img/structure/B563320.png)

![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6](/img/structure/B563330.png)

![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6](/img/structure/B563331.png)